DiBAC4(5)

Description

BenchChem offers high-quality DiBAC4(5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DiBAC4(5) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

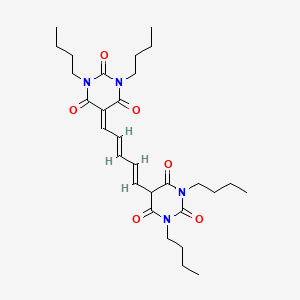

1,3-dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFIBXZWFVQCAN-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628576 | |

| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63560-89-4 | |

| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DiBAC4(5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, commonly known as DiBAC4(5), is a lipophilic, anionic oxonol dye widely utilized for measuring plasma membrane potential in various biological systems. As a slow-response potentiometric probe, it is particularly suited for detecting changes in the average membrane potentials of non-excitable cells.[1][2] These changes can be induced by a range of cellular activities, including ion channel permeability, drug binding, and respiratory activity.[2] Its utility in high-throughput screening for ion channel modulators further underscores its importance in drug discovery and development.[3][4] This guide provides a comprehensive overview of the core mechanism of action of DiBAC4(5), detailed experimental protocols, and key quantitative data.

Core Mechanism of Action

The mechanism of DiBAC4(5) as a membrane potential indicator is based on its voltage-sensitive transmembrane distribution. The key principles are:

-

Anionic Nature : DiBAC4(5) is a negatively charged molecule at physiological pH.[5] This property is crucial for its function.

-

Voltage-Dependent Distribution : In a cell with a normal resting membrane potential, the interior of the cell is negatively charged relative to the exterior. This negative intracellular environment repels the anionic DiBAC4(5) dye, causing it to be largely excluded from the cell.

-

Depolarization and Influx : When the cell membrane depolarizes, the potential difference across the membrane decreases, meaning the cell interior becomes less negative. This reduction in the negative charge gradient allows the lipophilic DiBAC4(5) to move across the plasma membrane and enter the cytoplasm.[3][6]

-

Intracellular Binding and Fluorescence Enhancement : Once inside the cell, DiBAC4(5) binds to intracellular hydrophobic components, such as proteins and membranes.[3][6] This binding event leads to a significant enhancement of its fluorescence and a red spectral shift.[3][6] The dye exhibits very low fluorescence in aqueous environments like the extracellular medium.[7]

-

Signal Correlation : The measured fluorescence intensity is directly proportional to the concentration of intracellular dye. Therefore, an increase in fluorescence serves as a direct indicator of membrane depolarization. Conversely, hyperpolarization (an increase in the negative potential inside the cell) leads to the expulsion of the dye and a subsequent decrease in fluorescence.[3]

Because of its overall negative charge, DiBAC4(5) and other related oxonol dyes are typically excluded from mitochondria, which possess a highly negative internal membrane potential. This characteristic makes them superior to certain cationic dyes (like carbocyanines) for specifically measuring plasma membrane potential without confounding signals from mitochondrial activity.[3]

Quantitative Data and Physicochemical Properties

The effective use of DiBAC4(5) in experimental settings requires a clear understanding of its properties. The data below has been compiled from various sources to provide a quick reference.

Table 1: Physicochemical Properties of DiBAC4(5)

| Property | Value | Reference(s) |

| Full Name | Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol | [1] |

| Molecular Formula | C₂₉H₄₂N₄O₆ | [8] |

| Molecular Weight | 542.67 g/mol | [1][8] |

| Solubility | DMSO, EtOH | [3] |

| Response Type | Slow-response | [1] |

Table 2: Spectral Properties of DiBAC4(5)

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (Ex) | 590 - 591 nm | [1][3][9] |

| Emission Maximum (Em) | 615 - 616 nm | [1][3][9] |

Note: Spectral properties can be influenced by the solvent and local environment (e.g., binding to proteins).

Detailed Experimental Protocol

This section provides a generalized protocol for measuring changes in plasma membrane potential in cultured cells using DiBAC4(5). This protocol should be optimized for specific cell types and experimental conditions.

Materials:

-

DiBAC4(5) stock solution (e.g., 1-10 mM in high-quality, anhydrous DMSO)

-

Adherent or suspension cells

-

Appropriate cell culture medium (serum-free conditions may be preferable)

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer

-

96-well or 384-well microplates (black, clear-bottom for fluorescence reading)

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Adherent Cells: Plate cells overnight in a microplate at a density of 40,000 to 80,000 cells/well for 96-well plates or 10,000 to 20,000 cells/well for 384-well plates.[1]

-

Suspension Cells: Centrifuge cells from culture medium and resuspend in HHBS or desired buffer at a concentration of 125,000 to 250,000 cells/well for 96-well plates.[1]

-

-

Dye Loading Solution Preparation:

-

Prepare a working solution of DiBAC4(5) by diluting the DMSO stock solution in HHBS or your experimental buffer. The final concentration typically ranges from 1 to 10 µM. The optimal concentration should be determined empirically for each cell type to maximize the signal-to-noise ratio.

-

-

Dye Loading:

-

Add an equal volume of the DiBAC4(5) working solution to each well containing the cells. For example, add 100 µL to a well already containing 100 µL of cell medium/buffer.

-

Important : Do not wash the cells after adding the dye solution.[1]

-

-

Incubation:

-

Measurement:

-

Establish a baseline fluorescence reading using an appropriate instrument (Ex/Em ≈ 590/616 nm).

-

Add your test compound or stimulus (e.g., high KCl solution to induce depolarization, or a potassium channel opener to induce hyperpolarization).

-

Immediately begin monitoring the fluorescence intensity over time. The slow response time of DiBAC4(5) means that changes may occur over seconds to minutes.

-

-

Controls:

-

Positive Control: Add a high concentration of KCl (e.g., 50-100 mM) to the extracellular buffer to depolarize the cells, which should result in a significant increase in fluorescence.

-

Negative Control: Include wells with untreated cells to monitor baseline fluorescence and check for stability.

-

Vehicle Control: Add the vehicle (e.g., DMSO, buffer) used to dissolve the test compound to control for any effects of the solvent itself.

-

Applications and Limitations

Applications:

-

High-Throughput Screening (HTS): DiBAC dyes are valuable tools for HTS of ion channel modulators, such as potassium or calcium channel blockers and openers.[3][4]

-

Drug Discovery: Assessing the effects of novel compounds on the membrane potential of various cell types.

-

Toxicology: Evaluating the impact of toxins or environmental agents on cell membrane integrity and function.

-

Physiology Research: Studying physiological processes that involve changes in membrane potential in non-excitable cells, like apoptosis or metabolic activity.[2][6]

Limitations:

-

Slow Response Time: As a "slow-response" dye, DiBAC4(5) is not suitable for measuring transient, rapid changes in membrane potential, such as neuronal action potentials.[1][2] Its response time is on the order of seconds to minutes.

-

Indirect Measurement: The dye measures an average membrane potential across a cell population and does not provide the absolute voltage value in millivolts without careful calibration, which can be complex.[3]

-

Potential for Artifacts: The fluorescence signal can be affected by factors other than membrane potential, such as dye binding to intracellular components, compound quenching, or changes in cell volume.[7] It has also been reported that DiBAC dyes can directly interact with and activate certain ion channels, such as BK channels, at higher concentrations.[10]

Conclusion

DiBAC4(5) is a powerful and sensitive fluorescent probe for monitoring changes in plasma membrane potential. Its mechanism, based on voltage-dependent partitioning into depolarized cells and subsequent fluorescence enhancement, provides a robust method for a wide range of cell-based assays. By understanding its spectral properties, adhering to optimized protocols, and being aware of its limitations, researchers can effectively leverage DiBAC4(5) as a critical tool in cellular physiology, pharmacology, and drug development.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. [High throughput screening method of potassium channel regulators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. air.uniud.it [air.uniud.it]

- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Spectrum [DiBAC4(5)] | AAT Bioquest [aatbio.com]

- 10. DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DiBAC4(5) for Membrane Potential-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, quantitative data, and experimental applications of DiBAC4(5), a fluorescent probe for monitoring membrane potential.

Core Principle of DiBAC4(5) Fluorescence Change

DiBAC4(5), or Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a slow-response, lipophilic, anionic fluorescent dye used to measure changes in cellular membrane potential.[1] Its mechanism of action is based on its voltage-sensitive distribution across the plasma membrane.

In a healthy, polarized cell, the intracellular environment is negatively charged relative to the exterior. This negative charge repels the anionic DiBAC4(5) dye, preventing it from entering the cell in significant amounts. Consequently, the fluorescence signal from a polarized cell is low.

When the cell membrane depolarizes, the intracellular potential becomes less negative (more positive). This reduction in the negative charge allows the lipophilic DiBAC4(5) to enter the cell and bind to intracellular hydrophobic components, such as proteins and lipid membranes.[2][3] Upon binding, the dye's fluorescence is significantly enhanced.[4] Therefore, an increase in fluorescence intensity is directly proportional to the degree of membrane depolarization. Conversely, hyperpolarization, an increase in the negative intracellular potential, leads to the expulsion of the dye from the cell and a decrease in fluorescence.[2]

Due to its overall negative charge, DiBAC4(5) is largely excluded from mitochondria, making it a superior probe for specifically measuring plasma membrane potential compared to some cationic dyes that may accumulate in mitochondria.[2]

Quantitative Data

The following table summarizes the key quantitative properties of DiBAC4(5):

| Property | Value |

| Molecular Formula | C₂₉H₄₂N₄O₆ |

| Molecular Weight | 542.67 g/mol |

| Excitation Maximum (λex) | ~590 nm |

| Emission Maximum (λem) | ~616 nm |

| Solubility | Soluble in DMSO and Ethanol |

| Storage | Store at -20°C, desiccated and protected from light. |

| Fluorescence Change | While a precise value for DiBAC4(5) is not consistently reported, the related dye DiBAC4(3) exhibits a potential-dependent fluorescence change of approximately 1% per mV.[2][5] DiBAC4(5) is noted to have a larger magnitude of optical response compared to fast-response probes.[6][7] |

| Dissociation Constant (Kd) | A specific Kd for DiBAC4(5) binding to intracellular components is not readily available in the literature. |

Experimental Protocols

Microplate-Based Assay for Drug Screening

This protocol is suitable for high-throughput screening of compounds that modulate ion channel or receptor activity, leading to changes in membrane potential.

Materials:

-

DiBAC4(5) stock solution (1-10 mM in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Pluronic® F-127 (optional, to aid dye solubilization)

-

Cells of interest (adherent or suspension)

-

96- or 384-well black, clear-bottom microplates

-

Test compounds

-

Positive control for depolarization (e.g., high concentration of KCl)

-

Negative control (vehicle)

-

Fluorescence microplate reader

Procedure:

-

Cell Plating:

-

Adherent cells: Seed cells in microplates at a density of 40,000 to 80,000 cells/well for 96-well plates or 10,000 to 20,000 cells/well for 384-well plates and culture overnight.[6]

-

Suspension cells: On the day of the assay, centrifuge cells and resuspend in assay buffer. Plate at a density of 125,000 to 250,000 cells/well for 96-well plates or 30,000 to 60,000 cells/well for 384-well plates.[6]

-

-

Dye Loading:

-

Prepare a 2X DiBAC4(5) loading solution in assay buffer. The final concentration typically ranges from 1 to 10 µM. The addition of Pluronic® F-127 (final concentration 0.02-0.04%) can help to prevent dye aggregation.

-

Remove the cell culture medium and add an equal volume of the 2X dye loading solution to each well. For suspension cells, add the dye loading solution directly to the cell suspension.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[8] Do not wash the cells after dye loading. [6]

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and controls in the assay buffer.

-

Add the compounds to the wells.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring fluorescence intensity using a microplate reader with excitation at ~590 nm and emission at ~616 nm.

-

Record fluorescence over time to observe the kinetics of the response.

-

Flow Cytometry Analysis of Membrane Potential

This protocol allows for the analysis of membrane potential changes in individual cells within a heterogeneous population.

Materials:

-

DiBAC4(5) stock solution (1-10 mM in DMSO)

-

Assay buffer (e.g., PBS with 1% BSA)

-

Cells in suspension

-

Test compounds or stimuli

-

Positive control for depolarization (e.g., gramicidin)

-

Negative control (vehicle)

-

Flow cytometer with appropriate laser and filters

Procedure:

-

Cell Preparation:

-

Harvest and wash cells, then resuspend in assay buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Add DiBAC4(5) to the cell suspension to a final concentration of 1-5 µM.

-

Incubate at 37°C for 15-30 minutes, protected from light.

-

-

Stimulation:

-

Add test compounds, stimuli, or controls to the cell suspension and incubate for the desired period.

-

-

Flow Cytometry Acquisition:

-

Analyze the cells on a flow cytometer, exciting with a laser line close to 590 nm (e.g., 561 nm or a broad-spectrum laser).

-

Collect the emission signal using a filter appropriate for ~616 nm.

-

Record the fluorescence intensity for a sufficient number of cells (e.g., 10,000 events). An increase in fluorescence intensity indicates membrane depolarization.

-

Signaling Pathways and Visualizations

Potassium (K+) Channel Modulation

Voltage-gated potassium channels play a crucial role in setting the resting membrane potential and in the repolarization phase of action potentials. The opening of these channels allows for the efflux of K+ ions down their electrochemical gradient, leading to hyperpolarization. Conversely, the blockage of these channels prevents K+ efflux, leading to depolarization. DiBAC4(5) is an effective tool for screening compounds that modulate K+ channel activity.

Caption: Workflow and mechanism of DiBAC4(5) in a potassium channel assay.

GABA Receptor Signaling

GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by GABA receptors, primarily GABAA and GABAB receptors.

-

GABAA Receptors: These are ligand-gated chloride ion channels. In mature neurons, activation of GABAA receptors leads to an influx of chloride ions (Cl-), causing hyperpolarization of the cell membrane.

-

GABAB Receptors: These are G-protein coupled receptors. Their activation leads to the opening of potassium channels, resulting in K+ efflux and subsequent hyperpolarization.

Modulators of GABA receptors can either enhance (agonists, positive allosteric modulators) or inhibit (antagonists, inverse agonists) these hyperpolarizing effects. DiBAC4(5) can be used to study these modulators by measuring the resulting changes in membrane potential. For example, a GABAA receptor antagonist would block the hyperpolarizing effect of a GABAA agonist, leading to a relatively depolarized state and thus higher DiBAC4(5) fluorescence compared to the agonist alone.

Caption: GABA receptor signaling pathways leading to fluorescence changes with DiBAC4(5).

References

- 1. DiBAC4(5) | TargetMol [targetmol.com]

- 2. interchim.fr [interchim.fr]

- 3. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

DiBAC4(5): A Technical Guide to its Spectral Properties and Applications in Membrane Potential Sensing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of the potentiometric probe DiBAC4(5), detailed experimental protocols for its use, and a visualization of its mechanism of action. DiBAC4(5) is a slow-response, lipophilic, anionic fluorescent dye widely employed to measure changes in cellular membrane potential.

Core Principles of DiBAC4(5) Function

DiBAC4(5) is a member of the bis-barbituric acid oxonol family of dyes. Its mechanism of action is based on its voltage-sensitive distribution across the plasma membrane. In a typical healthy cell with a polarized membrane (negative inside), the anionic nature of DiBAC4(5) restricts its entry. However, upon membrane depolarization (the intracellular environment becoming less negative), the dye can enter the cell. Once inside, it binds to intracellular proteins and lipid membranes, leading to a significant enhancement of its fluorescence and a red spectral shift. The measured increase in fluorescence intensity is directly proportional to the degree of membrane depolarization. This property makes DiBAC4(5) a valuable tool for studying cellular responses to various stimuli, including drug candidates, toxins, and ion channel modulators.

Spectral and Physicochemical Properties

The spectral characteristics of DiBAC4(5) are crucial for designing and executing fluorescence-based experiments. The following table summarizes its key quantitative properties.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 590 nm | Methanol |

| Emission Maximum (λem) | 616 nm | Methanol |

| Molar Extinction Coefficient (ε) | 160,000 cm⁻¹M⁻¹ | Methanol |

| Molecular Weight | 542.67 g/mol | - |

| Solubility | DMSO, Ethanol | - |

Note: While the quantum yield is a critical parameter for fluorescent probes, a definitive value for DiBAC4(5) is not consistently reported in the literature. This is likely due to its strong dependence on the local environment (i.e., unbound in aqueous solution versus bound to intracellular components).

Experimental Protocols

DiBAC4(5) is a versatile probe suitable for various platforms, including fluorescence microscopy, flow cytometry, and microplate-based high-throughput screening.

I. General Staining Protocol for Adherent Cells (Fluorescence Microscopy)

This protocol provides a general guideline for staining adherent cells to monitor changes in membrane potential.

Materials:

-

DiBAC4(5) stock solution (e.g., 1-5 mM in DMSO)

-

Balanced Salt Solution (e.g., Hanks' Balanced Salt Solution, HBSS) or desired buffer

-

Cell culture medium

-

Black-walled, clear-bottom microplates suitable for fluorescence microscopy

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3.5 channel)

Procedure:

-

Cell Plating: Plate adherent cells in a black-walled, clear-bottom 96-well microplate at a suitable density to achieve 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Staining Solution: On the day of the experiment, prepare a fresh DiBAC4(5) staining solution at a final concentration of 1-10 µM in a balanced salt solution or the buffer of your choice. The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Cell Staining:

-

Aspirate the cell culture medium from the wells.

-

Gently wash the cells once with the balanced salt solution.

-

Add the DiBAC4(5) staining solution to each well.

-

-

Incubation: Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.

-

Imaging:

-

Without washing the cells, place the microplate on the stage of a fluorescence microscope.

-

Acquire baseline fluorescence images using a filter set appropriate for the excitation and emission maxima of DiBAC4(5) (e.g., Excitation: 560/40 nm, Emission: 630/75 nm).

-

Introduce the experimental stimulus (e.g., drug compound, ion channel modulator).

-

Acquire time-lapse images to monitor the change in fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

II. Flow Cytometry Protocol for Suspension Cells

This protocol outlines the use of DiBAC4(5) to analyze membrane potential changes in suspension cells.

Materials:

-

DiBAC4(5) stock solution (e.g., 1-5 mM in DMSO)

-

Balanced Salt Solution (e.g., Hanks' Balanced Salt Solution, HBSS) or desired buffer

-

Suspension cell culture

-

Flow cytometry tubes

-

Flow cytometer with a laser line suitable for exciting DiBAC4(5) (e.g., 561 nm yellow-green laser or 640 nm red laser) and appropriate emission filters.

Procedure:

-

Cell Preparation:

-

Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in a balanced salt solution at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Cell Staining: Add DiBAC4(5) to the cell suspension to a final concentration of 1-5 µM.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Stimulation: Add the experimental stimulus to the cell suspension and incubate for the desired period.

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite the cells with an appropriate laser and collect the emission in the corresponding channel (e.g., PE-Cy5 or APC channel).

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Analyze the shift in fluorescence intensity in the treated samples compared to the untreated control. An increase in the mean fluorescence intensity indicates membrane depolarization.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of DiBAC4(5) and a typical experimental workflow.

Caption: Mechanism of DiBAC4(5) action.

Caption: General experimental workflow for DiBAC4(5).

Unveiling Cellular Electrophysiology: An In-depth Technical Guide to the Membrane Potential Probe DiBAC4(5)

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, changes in membrane potential are fundamental to a vast array of physiological processes, from nerve impulse transmission to muscle contraction and apoptosis. Understanding these electrical fluctuations is paramount for researchers in numerous fields, including neuroscience, cardiology, and oncology, as well as for professionals in drug discovery and development. Among the arsenal (B13267) of tools available to probe these electrical dynamics, the fluorescent dye DiBAC4(5) has emerged as a robust and versatile indicator of membrane potential. This technical guide provides a comprehensive overview of DiBAC4(5), its core principles, practical applications, and detailed experimental protocols to empower researchers in their quest to unravel the complexities of cellular electrophysiology.

Core Principles of DiBAC4(5): A Slow-Response Anionic Probe

DiBAC4(5), or bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a lipophilic, anionic fluorescent probe categorized as a "slow-response" potentiometric dye.[1] Its mechanism of action is elegantly simple yet powerful. Due to its negative charge, DiBAC4(5) is largely excluded from healthy, polarized cells, which maintain a negative intracellular potential. However, when the cell membrane depolarizes—becoming less negative on the inside—the anionic dye is driven into the cell.[2][3] Once inside, DiBAC4(5) binds to intracellular proteins and membranes, leading to a significant enhancement of its fluorescence.[2][4] This fluorescence increase is directly proportional to the degree of depolarization. Conversely, hyperpolarization of the cell membrane, where the intracellular potential becomes more negative, leads to the expulsion of the dye and a decrease in fluorescence.[2][4]

This "slow-response" characteristic refers to the fact that the fluorescence change is dependent on the transmembrane distribution of the dye, a process that occurs on a slower timescale (seconds to minutes) compared to "fast-response" probes that sense electric field changes within the membrane itself.[1] While not suitable for tracking single, rapid action potentials, the large magnitude of the fluorescence change associated with DiBAC4(5) makes it ideal for monitoring changes in the average membrane potential of cell populations in response to stimuli, such as drug application, ion channel modulation, or receptor activation.[1][5] A key advantage of DiBAC dyes, including DiBAC4(5), is their exclusion from mitochondria due to their negative charge, making them superior to some carbocyanine dyes for specifically measuring plasma membrane potential.[4]

Quantitative Data at a Glance

For ease of comparison, the key quantitative properties of DiBAC4(5) and its closely related analog, DiBAC4(3), are summarized below.

| Property | DiBAC4(5) | DiBAC4(3) | Reference |

| Excitation Maximum (in MeOH) | ~590 nm | ~490 nm | [4] |

| Emission Maximum (in MeOH) | ~616 nm | ~516 nm | [4] |

| Molecular Weight | 542.67 g/mol | 516.64 g/mol | [5] |

| Fluorescence Change per mV | Not explicitly stated for DiBAC4(5), but generally large for slow-response probes. | Typically ~1% per mV | [4][5] |

| Solubility | DMSO | DMSO, DMF | [5][6] |

Key Applications of DiBAC4(5)

The unique properties of DiBAC4(5) lend it to a wide range of applications in both basic research and drug development.

-

High-Throughput Screening (HTS) for Ion Channel Modulators: The robust and easily detectable fluorescence signal of DiBAC4(5) makes it an excellent tool for screening large compound libraries for their effects on ion channels.[4] Both activators and inhibitors of ion channels that cause changes in membrane potential can be identified by monitoring the fluorescence of DiBAC4(5)-loaded cells.

-

Neuroscience Research: DiBAC4(5) is used to study the effects of neurotransmitters and neuromodulators on neuronal membrane potential. For example, it can be used to measure depolarization induced by the activation of excitatory receptors like GABA-A receptors in certain contexts.[7]

-

Toxicology and Safety Pharmacology: The probe can be employed in toxicology assays to assess the effects of compounds on cell membrane integrity and function. A compound that induces significant membrane depolarization may be indicative of cellular toxicity.

-

Cancer Research: Changes in the resting membrane potential of cancer cells are increasingly recognized as playing a role in proliferation and metastasis. DiBAC4(5) can be used to study these phenomena and to screen for anti-cancer drugs that target ion channels.

-

Apoptosis Studies: While not a direct measure of apoptosis, membrane potential changes are an early event in the apoptotic cascade. DiBAC4(5) can be used in conjunction with other apoptotic markers, like Annexin V, in flow cytometry to identify and quantify apoptotic cells.[8][9]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the practical application of DiBAC4(5), the following diagrams, generated using the DOT language, depict common experimental workflows and a relevant signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for common applications of DiBAC4(5). These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Protocol 1: Measuring Membrane Potential Changes in Adherent Cells using Fluorescence Microscopy

Materials:

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

DiBAC4(5) stock solution (1-10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

-

Test compounds (agonists, antagonists, etc.)

Procedure:

-

Cell Preparation:

-

Plate adherent cells on glass-bottom dishes or chamber slides at a suitable density to achieve 70-80% confluency on the day of the experiment.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a DiBAC4(5) working solution by diluting the stock solution in HBSS to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the DiBAC4(5) working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[5]

-

-

Imaging and Data Acquisition:

-

After incubation, mount the dish or slide on the fluorescence microscope stage.

-

Acquire a baseline fluorescence image before adding any test compounds.

-

Add the test compound at the desired concentration and acquire a time-lapse series of images to monitor the change in fluorescence.

-

As a positive control for depolarization, a high concentration of potassium chloride (e.g., 50 mM KCl) can be added at the end of the experiment.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the cells in each image.

-

Normalize the fluorescence values to the baseline fluorescence to determine the relative change in fluorescence over time.

-

Protocol 2: High-Throughput Screening of Ion Channel Modulators in a 96-Well Plate Format

Materials:

-

Cells expressing the ion channel of interest

-

96-well black, clear-bottom microplates

-

DiBAC4(5) stock solution (1-10 mM in DMSO)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Pluronic® F-127 (optional, to aid dye solubilization)

-

Test compound library

-

Fluorescence plate reader with bottom-reading capabilities

Procedure:

-

Cell Plating:

-

Seed cells into 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[5]

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading Solution Preparation:

-

Prepare a 2X DiBAC4(5) dye-loading solution. For a final concentration of 5 µM, prepare a 10 µM solution in assay buffer. Pluronic® F-127 can be added at a final concentration of 0.02-0.04% to prevent dye aggregation.

-

-

Dye Loading:

-

On the day of the assay, remove the growth medium from the cell plate.

-

Add 100 µL of the 2X dye-loading solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light. Do not wash the cells after dye loading. [5]

-

-

Assay:

-

Prepare a plate with your test compounds diluted to the desired final concentration in assay buffer.

-

Using a liquid handling system or multichannel pipette, add the test compounds to the cell plate.

-

Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 590 nm, Em: 616 nm).[5]

-

Kinetic reads can be taken to monitor the time course of the response.

-

-

Data Analysis:

-

Calculate the change in fluorescence for each well relative to a vehicle control.

-

Identify "hits" based on a predefined threshold of fluorescence increase (for depolarizing agents) or decrease (for hyperpolarizing agents).

-

Protocol 3: Flow Cytometry Analysis of Membrane Potential Changes

Materials:

-

Suspension cells or trypsinized adherent cells

-

DiBAC4(5) stock solution (1-10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Flow cytometer with appropriate laser and filters

Procedure:

-

Cell Preparation:

-

Harvest cells and wash once with PBS.

-

Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in PBS.

-

-

Dye Staining:

-

Add DiBAC4(5) to the cell suspension to a final concentration of 1-5 µM.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Stimulation (Optional):

-

If investigating the effect of a stimulus, add the compound of interest to the cell suspension after the initial incubation with DiBAC4(5) and incubate for the desired period.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer, exciting with a yellow-green or red laser and detecting the emission in the appropriate channel (e.g., PE-Cy5 or APC).

-

Record the fluorescence intensity of the cell population.

-

-

Data Interpretation:

-

An increase in the mean fluorescence intensity of the cell population indicates depolarization, while a decrease suggests hyperpolarization.

-

Troubleshooting and Considerations

-

Phototoxicity and Photobleaching: Like many fluorescent dyes, DiBAC4(5) can be susceptible to phototoxicity and photobleaching, especially with prolonged or high-intensity light exposure.[10][11] It is crucial to minimize light exposure during incubation and imaging. Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

-

Dye Concentration and Incubation Time: The optimal dye concentration and incubation time can vary between cell types. It is recommended to perform a titration to determine the conditions that yield the best signal-to-noise ratio without causing cellular toxicity.[2]

-

Compound Interference: Some test compounds may directly interact with DiBAC4(5), causing fluorescence quenching or enhancement independent of membrane potential changes. It is advisable to perform a control experiment by incubating the compound with the dye in the absence of cells to check for such interactions.[12]

-

Calibration: For a more quantitative analysis, a calibration curve can be generated by treating cells with varying concentrations of potassium in the presence of a potassium ionophore like valinomycin (B1682140) to clamp the membrane potential at known values. However, it's noted that interactions between anionic oxonols and the cationic K+-valinomycin complex can complicate this calibration.[4]

-

Temperature Sensitivity: Cellular processes, including ion channel activity, are temperature-dependent. Ensure that the temperature is kept constant throughout the experiment for reproducible results.

By understanding the principles and following the detailed protocols outlined in this guide, researchers and drug development professionals can effectively harness the power of DiBAC4(5) to gain valuable insights into the dynamic world of cellular electrophysiology.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.uniud.it [air.uniud.it]

- 4. interchim.fr [interchim.fr]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) 25 mg | Contact Us | Invitrogen™ [thermofisher.com]

- 7. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AT [thermofisher.com]

- 9. scispace.com [scispace.com]

- 10. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

- 12. researchgate.net [researchgate.net]

Measuring Cellular Depolarization: An In-depth Technical Guide to DiBAC4(5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the voltage-sensitive fluorescent dye, Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol (DiBAC4(5)), a powerful tool for investigating cellular membrane potential. We will delve into its mechanism of action, key applications, and detailed experimental protocols for its use in various research platforms.

Core Principles of DiBAC4(5) for Measuring Membrane Potential

DiBAC4(5) is a member of the slow-response, potentiometric oxonol dye family. These dyes are lipophilic and anionic, properties that are central to their function as membrane potential indicators.[1] In a resting cell with a polarized membrane (negative on the inside), the negative charge of the dye restricts its entry. However, when the cell membrane depolarizes—becoming less negative or even positive on the inside—the anionic DiBAC4(5) dye is driven into the cell.

Once inside, the dye binds to intracellular proteins and membranes, leading to a significant enhancement of its fluorescence and a red spectral shift.[2][3] The key principle is that the intensity of the fluorescence signal is directly proportional to the degree of depolarization; a greater influx of the dye results in a stronger signal.[2] Conversely, hyperpolarization (an increase in the negative internal charge) leads to the exclusion of the dye and a decrease in fluorescence.[2]

These "slow-response" probes are particularly well-suited for detecting changes in the average membrane potential of non-excitable cells, which can be influenced by factors such as ion channel activity, drug interactions, and respiratory processes.[4] A significant advantage of DiBAC dyes is their negative charge, which prevents their accumulation in mitochondria, making them superior to carbocyanine dyes for measuring plasma membrane potentials, especially in flow cytometry.[2]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and chemical characteristics of DiBAC4(5) is essential for its effective use. The table below summarizes its key properties, along with those of its commonly used analog, DiBAC4(3).

| Property | DiBAC4(5) | DiBAC4(3) |

| Full Chemical Name | Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol | Bis-(1,3-dibutylbarbituric acid)trimethine oxonol |

| Molecular Weight | 542.67 g/mol | 516.64 g/mol |

| Excitation Maximum (λex) | 590 nm | 493 nm |

| Emission Maximum (λem) | 616 nm | 516 nm |

| Solubility | DMSO, EtOH | DMSO, EtOH, DMF |

| Appearance | Solid | Orange Solid |

| Storage | Store at +4°C, desiccated and protected from light. For long-term storage, -20°C is recommended. | Store at -20°C and protect from light. |

Data sourced from references[2][4][5].

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which DiBAC4(5) reports changes in cellular membrane potential.

References

The Influx of DiBAC4(5) into Depolarized Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism by which the potentiometric probe DiBAC4(5) enters depolarized cells. This document provides a detailed overview of the dye's properties, the principles governing its cellular uptake, and comprehensive experimental protocols for its application in membrane potential assays. Quantitative data is summarized for clarity, and key processes are visualized to facilitate a deeper understanding of the underlying mechanisms.

Core Principles of DiBAC4(5) Action

DiBAC4(5), or Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a lipophilic, anionic, slow-response fluorescent dye used to measure changes in cellular membrane potential.[1][2][3] Its mechanism of action is predicated on its electrostatic interaction with the plasma membrane and its subsequent redistribution based on the transmembrane potential.

In a healthy, polarized cell, the interior of the plasma membrane is negatively charged relative to the exterior. This negative intracellular environment electrostatically repels the anionic DiBAC4(5) dye, effectively preventing its entry.[4][5] Consequently, the dye remains in the extracellular medium, exhibiting low fluorescence.

When a cell undergoes depolarization, the potential difference across the plasma membrane decreases, becoming less negative or even positive. This reduction in the negative intracellular charge lowers the electrostatic barrier for the anionic DiBAC4(5), allowing the lipophilic dye to partition into the lipid bilayer and subsequently enter the cytoplasm.[2][4]

Upon entering the cell, DiBAC4(5) binds to intracellular proteins and membranes. This binding event leads to a significant enhancement of its fluorescence and a red spectral shift.[2][4] The measured increase in fluorescence intensity is therefore directly proportional to the extent of membrane depolarization. Conversely, hyperpolarization, an increase in the negative transmembrane potential, will cause an efflux of the dye from the cell and a corresponding decrease in fluorescence.[2]

Due to its net negative charge, DiBAC4(5) is actively excluded from the highly negative mitochondrial matrix, making it a superior probe for specifically measuring plasma membrane potential without confounding signals from mitochondrial activity.[2]

Quantitative Data and Dye Characteristics

The following tables summarize the key quantitative and spectral properties of DiBAC4(5) and its closely related analogue, DiBAC4(3). While the fluorescence change per millivolt for DiBAC4(5) is not as commonly cited as for DiBAC4(3), the general principle of a ~1% change in fluorescence per mV provides a useful benchmark for the sensitivity of this class of oxonol dyes.[2][4][6]

Table 1: Physicochemical and Spectral Properties of DiBAC Dyes

| Property | DiBAC4(5) | DiBAC4(3) | Reference(s) |

| Full Name | Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol | Bis-(1,3-dibutylbarbituric acid)trimethine oxonol | [3] |

| Molecular Weight | 542.67 g/mol | 516.64 g/mol | [3] |

| Excitation (max) | 590 nm | 493 nm | [2][3] |

| Emission (max) | 616 nm | 516 nm | [2][3] |

| Solvent | DMSO | DMSO | [3] |

Table 2: Performance Characteristics

| Parameter | Value/Description | Reference(s) |

| Response Type | Slow-response | [3][6] |

| Typical Fluorescence Change | ~1% per mV (for DiBAC4(3)) | [2][4] |

| Cellular Localization | Plasma membrane, intracellular proteins, and membranes | [2] |

| Mitochondrial Staining | Minimal due to negative charge | [2] |

Experimental Protocols

The following sections provide detailed methodologies for utilizing DiBAC4(5) in common experimental applications.

General Stock Solution Preparation

-

Reconstitution: Dissolve DiBAC4(5) powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 1-10 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Membrane Potential Measurement by Fluorescence Microscopy

This protocol is designed for imaging adherent cells.

-

Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them to the desired confluency.

-

Dye Loading:

-

Prepare a working solution of DiBAC4(5) in a suitable buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES, pH 7.4) at a final concentration ranging from 1-10 µM.

-

Remove the culture medium from the cells and wash once with the buffer.

-

Add the DiBAC4(5) loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Imaging:

-

Mount the dish or slide on the microscope stage.

-

Excite the sample using a wavelength appropriate for DiBAC4(5) (e.g., 590 nm) and collect the emission at the corresponding wavelength (e.g., 616 nm).

-

Acquire baseline fluorescence images of the resting cells.

-

Induce depolarization using a stimulus of interest (e.g., by adding a high concentration of potassium chloride).

-

Record the time-lapse fluorescence images to monitor the change in intracellular fluorescence.

-

-

Data Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest over time. An increase in fluorescence indicates depolarization.

Membrane Potential Measurement by Flow Cytometry

This protocol is suitable for suspension cells or trypsinized adherent cells.

-

Cell Preparation:

-

Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% FBS).

-

-

Dye Loading:

-

Add DiBAC4(5) stock solution to the cell suspension to a final concentration of 100 nM to 1 µM.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Sample Treatment:

-

Prepare control and experimental samples. A positive control for depolarization can be prepared by resuspending cells in a high-potassium buffer. A negative control would be cells in a normal (low-potassium) buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer equipped with a laser suitable for exciting DiBAC4(5) (e.g., a yellow-green laser at 561 nm or a red laser at 633 nm, depending on the instrument's capabilities and the dye's excitation spectrum).

-

Collect the fluorescence emission using an appropriate filter (e.g., a 610/20 nm bandpass filter).

-

Record the fluorescence intensity for at least 10,000 events per sample.

-

-

Data Analysis: Compare the geometric mean fluorescence intensity of the depolarized (positive control) and experimental samples to the resting (negative control) samples. An increase in the mean fluorescence intensity indicates membrane depolarization.

Calibration of DiBAC4(5) Fluorescence to Membrane Potential

To obtain a quantitative relationship between fluorescence and membrane potential in millivolts (mV), a calibration curve can be generated using the potassium ionophore valinomycin (B1682140).[7][8][9]

-

Prepare Calibration Buffers: Create a series of buffers with varying potassium concentrations, maintaining a constant ionic strength by replacing KCl with NaCl. For example, prepare buffers with K+ concentrations ranging from 5 mM to 150 mM.

-

Cell Preparation and Dye Loading: Prepare and load the cells with DiBAC4(5) as described in the respective microscopy or flow cytometry protocols.

-

Valinomycin Treatment: Add valinomycin (typically 1-5 µM) to the cell suspension in each of the calibration buffers. Valinomycin is a potassium-selective ionophore that will clamp the membrane potential to the potassium equilibrium potential (EK+).

-

Calculate Membrane Potential: For each calibration buffer, calculate the theoretical membrane potential using the Nernst equation:

-

E_K+ (in mV) = 61.5 * log10([K+]_out / [K+]_in)

-

Where [K+]_out is the potassium concentration in the calibration buffer and [K+]_in is the intracellular potassium concentration (typically assumed to be around 140-150 mM).

-

-

Measure Fluorescence: Measure the fluorescence intensity of the cells in each calibration buffer using either fluorescence microscopy or flow cytometry.

-

Generate Calibration Curve: Plot the measured fluorescence intensity as a function of the calculated membrane potential (EK+). This curve can then be used to convert the fluorescence measurements of your experimental samples into millivolts.

Visualizations

The following diagrams illustrate the core concepts of DiBAC4(5) function and its application in a typical experimental workflow.

Caption: Mechanism of DiBAC4(5) entry into depolarized cells.

Caption: Experimental workflow for a DiBAC4(5) membrane potential assay.

References

- 1. Methodological aspects of measuring absolute values of membrane potential in human cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Intracellular Binding and Membrane Interactions of DiBAC4(5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the voltage-sensitive fluorescent dye, Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol [DiBAC4(5)]. It details the core principles of its interaction with intracellular proteins and membranes, which is fundamental to its application in measuring membrane potential. This document summarizes the available quantitative data, provides detailed experimental protocols for its primary use, and offers a conceptual framework for investigating its binding characteristics.

Core Principles of DiBAC4(5) Interaction

DiBAC4(5) is a member of the bis-barbituric acid oxonol family of anionic dyes.[1] Its function as a potentiometric probe is predicated on its voltage-dependent distribution across the plasma membrane. As a lipophilic anion, DiBAC4(5) is largely excluded from cells with a polarized (negative-inside) membrane potential. However, upon membrane depolarization, the cell interior becomes less negative, facilitating the influx of the negatively charged DiBAC4(5) dye down its electrochemical gradient.[2][3]

Once inside the cell, DiBAC4(5) binds to hydrophobic components, primarily intracellular proteins and the inner leaflet of the plasma membrane.[2] This binding event is crucial as it leads to a significant enhancement of the dye's fluorescence and a red spectral shift.[2] The hydrophobic environment of protein interiors and lipid bilayers restricts the non-radiative decay pathways of the dye, resulting in a higher fluorescence quantum yield compared to its state in the aqueous cytosol or extracellular medium.[4] Consequently, an increase in intracellular DiBAC4(5) concentration, driven by membrane depolarization, results in a proportional increase in the overall fluorescence signal.[3] Conversely, membrane hyperpolarization leads to the dye's efflux and a decrease in fluorescence.[2]

It is important to note that DiBAC4(5) is classified as a "slow-response" probe. The fluorescence changes are not instantaneous with voltage changes but rather reflect the time course of the dye's redistribution across the membrane, which can take seconds to minutes.[3][5]

Specificity of Binding

While it is well-established that DiBAC4(5) binds to intracellular proteins and membranes, the scientific literature does not provide extensive details on its specific binding partners or affinities for particular molecular species. The binding is generally considered to be non-specific and driven by hydrophobic interactions. There is a lack of published data quantifying the binding affinity (Kd), dissociation constants, or stoichiometry of DiBAC4(5) with specific intracellular proteins or lipid compositions.

Quantitative Data

The available quantitative data for DiBAC4(5) and its analogs primarily concern their physical and spectral properties.

Table 1: Physical and Spectral Properties of DiBAC Dyes

| Property | DiBAC4(3) | DiBAC4(5) |

| Molecular Formula | C₂₇H₄₀N₄O₆ | C₂₉H₄₂N₄O₆ |

| Molecular Weight | 516.64 g/mol | 542.67 g/mol |

| Excitation Max (MeOH) | 493 nm | 590 nm |

| Emission Max (MeOH) | 516 nm | 616 nm |

| Extinction Coefficient (MeOH) | ~146,000 cm⁻¹M⁻¹ | ~160,000 cm⁻¹M⁻¹ |

| Solubility | DMSO, EtOH | DMSO, EtOH |

Data compiled from multiple sources.[2]

Table 2: Binding Affinity Data

| Binding Partner | Binding Affinity (Kd) | Stoichiometry (n) |

| Specific Intracellular Proteins | Not Available | Not Available |

| Specific Lipid Compositions | Not Available | Not Available |

Experimental Protocols

Protocol for Measuring Relative Changes in Membrane Potential

This protocol provides a general workflow for using DiBAC4(5) to monitor changes in plasma membrane potential in cultured cells using a fluorescence plate reader or microscope.

Materials:

-

DiBAC4(5) (stock solution typically 1-10 mM in DMSO)

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS), pH 7.4

-

Pluronic® F-127 (optional, to aid dye solubilization)

-

Cells of interest cultured in 96-well or 384-well microplates

-

Compounds for inducing depolarization (e.g., high KCl solution) or hyperpolarization

-

Fluorescence plate reader or microscope with appropriate filter sets (e.g., Ex/Em = 590/616 nm)

Procedure:

-

Cell Preparation:

-

For adherent cells, plate them in microplates to achieve a confluent monolayer on the day of the experiment.

-

For suspension cells, wash and resuspend them in HHBS at the desired density.

-

-

Dye Loading Solution Preparation:

-

Prepare a 2X working solution of DiBAC4(5) in HHBS. A final concentration of 1-10 µM is a common starting point, but this should be optimized for the specific cell type and instrumentation.

-

If using, add Pluronic® F-127 to the 2X dye solution (final concentration of 0.02-0.04%).

-

-

Cell Loading:

-

Remove the cell culture medium from adherent cells.

-

Add an equal volume of the 2X dye loading solution to the wells containing cells in HHBS (for both adherent and suspension cells).

-

Incubate at 37°C for 30-60 minutes, protected from light. Do not wash the cells after loading.[3]

-

-

Fluorescence Measurement:

-

Place the microplate in a fluorescence reader pre-warmed to 37°C.

-

Establish a baseline fluorescence reading for 5-10 minutes.

-

Add the test compounds (e.g., ion channel modulators, receptor agonists) or control solutions (e.g., high KCl for depolarization).

-

Monitor the fluorescence intensity over time. An increase in fluorescence indicates depolarization, while a decrease suggests hyperpolarization.

-

Conceptual Protocol for Investigating DiBAC4(5) Binding to Intracellular Components

Objective: To determine the apparent binding affinity (Kd) and stoichiometry (n) of DiBAC4(5) for a specific protein or lipid vesicle.

Principle: The fluorescence of DiBAC4(5) is expected to increase upon binding to a hydrophobic environment. By titrating a solution of a purified protein or liposomes into a solution of DiBAC4(5) of known concentration and monitoring the change in fluorescence, one can derive binding parameters.

Materials:

-

DiBAC4(5)

-

Purified intracellular protein of interest (e.g., albumin, actin) or prepared liposomes

-

Spectrofluorometer

-

Appropriate buffer solution

Procedure:

-

Preparation:

-

Prepare a stock solution of DiBAC4(5) in a suitable solvent (e.g., DMSO) and determine its precise concentration by spectrophotometry.

-

Prepare a series of dilutions of the purified protein or liposomes in the desired buffer.

-

-

Fluorescence Titration:

-

In a cuvette, place a fixed concentration of DiBAC4(5) in the buffer.

-

Record the initial fluorescence spectrum.

-

Make sequential additions of the concentrated protein or liposome (B1194612) solution to the cuvette.

-

After each addition, allow the system to equilibrate and record the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the protein or lipid concentration.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., single-site binding, cooperative binding) to estimate the apparent Kd and n.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of DiBAC4(5) as a voltage-sensitive dye.

Caption: General workflow for a DiBAC4(5)-based membrane potential assay.

Caption: Conceptual workflow for a fluorescence titration binding assay.

Applications in Drug Discovery and Research

The primary application of DiBAC4(5) in drug development is in high-throughput screening (HTS) for modulators of ion channels.[6][7][8] Since ion channels play a critical role in the excitability of various cell types, identifying compounds that open or close these channels is of significant therapeutic interest. Assays using DiBAC4(5) provide a robust, cell-based functional readout of ion channel activity by directly measuring the physiological consequence—a change in membrane potential. This approach has been successfully used to screen for activators and inhibitors of potassium, sodium, and other ion channels.[6][7]

Limitations and Considerations

-

Slow Response Time: As a redistribution dye, DiBAC4(5) is not suitable for measuring transient, rapid changes in membrane potential, such as single action potentials.[3][5]

-

Pharmacological Activity: Oxonol dyes, including DiBAC analogs, have been reported to have direct pharmacological effects on certain ion channels and receptors, which could confound experimental results.[9]

-

Phototoxicity: Like many fluorescent probes, DiBAC4(5) can be phototoxic, especially with prolonged or high-intensity illumination.[9][10] It is crucial to minimize light exposure to maintain cell health.

-

Calibration: Calibrating the fluorescence signal to an absolute membrane potential value (in millivolts) is challenging and often requires additional techniques, such as the use of ionophores like valinomycin (B1682140) in conjunction with varying external potassium concentrations. However, interactions between anionic oxonols and the cationic K+-valinomycin complex can complicate this calibration.[2]

Conclusion

DiBAC4(5) is a powerful tool for assessing changes in plasma membrane potential, with its mechanism of action rooted in its voltage-driven influx into depolarized cells and subsequent fluorescence enhancement upon binding to intracellular proteins and membranes. While the precise molecular details and quantitative affinities of these binding interactions remain an area for further investigation, the dye's utility in cell-based assays, particularly for high-throughput screening in drug discovery, is well-established. This guide provides the foundational knowledge and practical protocols for researchers to effectively employ DiBAC4(5) in their studies.

References

- 1. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [High throughput screening method of potassium channel regulators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of FLIPR membrane potential dye for high throughput screening of potassium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]

basic characteristics of oxonol dyes like DiBAC4(5)

An In-depth Technical Guide to the Core Characteristics of Oxonol Dyes, Featuring DiBAC4(5)

Introduction to Oxonol Dyes

Oxonol dyes are a class of anionic polymethine dyes recognized for their utility in bio-analysis, particularly for measuring membrane potentials in eukaryotic and prokaryotic cells.[1] The fundamental structure of these dyes consists of a polymethine chain terminated at both ends by oxygen-containing heterocycles.[1] As lipophilic, anionic molecules, their distribution across a cell membrane is dependent on the transmembrane potential, making them effective potentiometric probes.[2]

This guide focuses on a prominent member of this family, DiBAC4(5), detailing its mechanism, properties, and application in life sciences research.

DiBAC4(5): A Profile

DiBAC4(5), chemically known as Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a sensitive, slow-response fluorescent probe designed for the detection of changes in cellular membrane potential.[3][4][5] Unlike fast-response dyes that detect transient, millisecond-scale potential changes in excitable cells, slow-response probes like DiBAC4(5) are ideal for monitoring the average membrane potential in non-excitable cells.[3][6][7] They are well-suited for studying physiological processes that alter membrane potential over longer timescales, such as ion channel activity, drug binding, and respiratory functions.[3][6]

Mechanism of Action

The functionality of DiBAC4(5) as a voltage-sensitive probe is based on its potential-dependent distribution across the plasma membrane. The core mechanism is as follows:

-

Depolarization: When a cell's plasma membrane depolarizes, the cell interior becomes less negative relative to the exterior. This reduced negative potential facilitates the influx of the anionic DiBAC4(5) dye into the cytoplasm.

-

Binding and Fluorescence Enhancement: Once inside the cell, the dye binds to hydrophobic intracellular components like proteins and membranes.[7][8][9] This binding event triggers a significant enhancement of the dye's fluorescence and a red spectral shift.[7][8][9]

-

Signal Correlation: Consequently, an increase in fluorescence intensity directly correlates with an increase in membrane depolarization.[7][8]

-

Hyperpolarization: Conversely, during hyperpolarization, the cell interior becomes more negative, which electrostatically repels the anionic dye and prevents its entry. This results in a decrease in fluorescence.[7][8][9]

A key advantage of anionic oxonol dyes is their exclusion from mitochondria due to the organelle's highly negative membrane potential.[7][8] This characteristic makes them superior to cationic dyes for specifically measuring plasma membrane potential without confounding signals from mitochondrial activity.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 4. DiBAC4(5) | TargetMol [targetmol.com]

- 5. scbt.com [scbt.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Membrane Potential Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 8. interchim.fr [interchim.fr]

- 9. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]

DiBAC4(5): An In-depth Technical Guide to a Slow-Response Potentiometric Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiBAC4(5), or Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a lipophilic, anionic oxonol dye widely utilized as a slow-response potentiometric probe to measure changes in cellular membrane potential.[1][2][3] Its utility is particularly pronounced in the study of non-excitable cells, where it can detect shifts in average membrane potential resulting from processes such as ion channel activity, drug binding, and respiratory activity.[1][4] As a member of the bis-barbituric acid oxonol family, DiBAC4(5) offers distinct spectral properties that make it a valuable tool in various biological assays, including high-throughput screening in drug discovery.[5][6]

The fundamental principle behind DiBAC4(5) lies in its voltage-sensitive distribution across the plasma membrane. In polarized cells, the negatively charged interior repels the anionic dye, resulting in low fluorescence. However, upon depolarization, the intracellular environment becomes less negative, allowing the dye to enter the cell. Once inside, DiBAC4(5) binds to intracellular proteins and membranes, leading to a significant enhancement in its fluorescence and a red spectral shift.[6][7][8] This direct relationship between membrane depolarization and increased fluorescence provides a robust method for monitoring cellular electrical activity. Conversely, hyperpolarization leads to a decrease in fluorescence.[5]

Core Properties and Quantitative Data

A thorough understanding of the physicochemical and spectral properties of DiBAC4(5) is crucial for its effective application. The following tables summarize key quantitative data for DiBAC4(5) and its closely related family member, DiBAC4(3), for comparative purposes.

| Property | Value | Reference(s) |

| Chemical Name | Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol | [4][9] |

| Molecular Formula | C₂₉H₄₂N₄O₆ | [9] |

| Molecular Weight | 542.67 g/mol | [4][9] |

| Solubility | DMSO | [1][4] |

| Storage Conditions | Freeze (< -15 °C), protect from light | [1] |

Table 1: Physicochemical Properties of DiBAC4(5)

| Spectral Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (λex) | 590 - 591 | [4][5][10] |

| Emission Maximum (λem) | 615 - 616 | [4][5][10] |

Table 2: Spectral Properties of DiBAC4(5)

| Parameter | Value | Notes | Reference(s) |

| Response Type | Slow | Measures changes in transmembrane distribution of the dye. | [1][4] |

| Fluorescence Change per mV (for DiBAC4(3)) | ~1% | While specific to DiBAC4(3), it provides a general expectation for the DiBAC family of dyes. | [5][6] |

Table 3: Performance Characteristics

Mechanism of Action and Signaling Pathway

The mechanism of DiBAC4(5) as a potentiometric probe is a direct consequence of its interaction with the cell's plasma membrane and its response to changes in the transmembrane electrical gradient. The following diagram illustrates this process.

Caption: Mechanism of DiBAC4(5) action.

Experimental Protocols

The following section provides a detailed, generalized protocol for the use of DiBAC4(5) in cell-based assays. This protocol is based on methodologies described for the DiBAC family of dyes and should be optimized for specific cell types and experimental conditions.[4][11][12]

Materials

-

DiBAC4(5) stock solution (10-30 mM in high-quality, anhydrous DMSO)

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer

-

Poloxamer 407 (Pluronic F-127) (optional, to aid in dye solubilization)

-

Cells of interest (adherent or suspension)

-

96- or 384-well black wall, clear bottom microplates

-

Fluorescence microplate reader or fluorescence microscope with appropriate filters

Experimental Workflow Diagram

Caption: General experimental workflow for a DiBAC4(5) assay.

Detailed Procedure

1. Cell Preparation:

-

For adherent cells: Plate cells overnight in a 96-well black wall, clear bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[4] For 384-well plates, use 10,000 to 20,000 cells per well in 25 µL.[4]

-

For non-adherent cells: On the day of the experiment, centrifuge the cells from their culture medium and resuspend the pellet in HHBS.[4] Plate the cells in a poly-D-lysine coated 96-well plate at a density of 125,000 to 250,000 cells per well in 100 µL, or 30,000 to 60,000 cells per well in 25 µL for 384-well plates.[4] Centrifuge the plate at 800 rpm for 2 minutes with the brake off to settle the cells.[4]

2. Preparation of DiBAC4(5) Dye-Loading Solution:

-

Prepare a 10 to 30 mM stock solution of DiBAC4(5) in high-quality, anhydrous DMSO.[4]

-

On the day of the experiment, prepare the working dye-loading solution by diluting the DiBAC4(5) stock solution in HHBS to a final concentration typically in the micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell type.

-

To aid in solubilization and prevent dye aggregation, 0.02% to 0.04% Pluronic F-127 can be included in the HHBS before adding the dye.

3. Cell Loading:

-

For adherent cells, gently remove the growth medium and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the DiBAC4(5) dye-loading solution to each well.

-

For non-adherent cells, the cells are already suspended in the appropriate buffer. Add the concentrated dye solution to achieve the desired final concentration.

-

Note: It is generally recommended not to wash the cells after dye loading.[4]

4. Incubation:

-

Incubate the plate at 37°C or room temperature for 30 to 60 minutes, protected from light.[4][13] The optimal incubation time and temperature may vary depending on the cell line.

5. Measurement of Fluorescence:

-

Set the fluorescence plate reader or microscope to the appropriate excitation and emission wavelengths for DiBAC4(5) (e.g., Ex/Em = 590/616 nm).[5]

-

It is advisable to perform a signal test to adjust the instrument settings to a level that is 10-15% of the maximum intensity counts to avoid signal saturation.[4]

-

Measure the baseline fluorescence of each well before the addition of the experimental compound.

-

Add the test compound (e.g., ion channel modulator, drug candidate) to the wells and immediately begin monitoring the change in fluorescence intensity over time.

6. Data Analysis:

-

The change in fluorescence is typically expressed as a ratio (F/F₀) or a percentage change from the baseline fluorescence ((F - F₀)/F₀ * 100), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

-

For dose-response experiments, plot the change in fluorescence as a function of the compound concentration to determine parameters such as EC₅₀ or IC₅₀.

Logical Relationships and Considerations

The successful application of DiBAC4(5) requires an understanding of its advantages, limitations, and potential artifacts.

Caption: Key advantages, limitations, and considerations for using DiBAC4(5).

Advantages:

-

Large Signal Change: Slow-response probes like DiBAC4(5) typically exhibit a much larger fluorescence change in response to membrane potential alterations compared to fast-response probes.[1][4]

-

Suitability for Non-Excitable Cells: They are well-suited for measuring average membrane potential changes in non-excitable cells over time.[1][4]

-

Exclusion from Mitochondria: Due to their net negative charge, DiBAC dyes are generally excluded from mitochondria, which have a highly negative membrane potential.[5][8] This makes them superior to some cationic dyes for specifically measuring plasma membrane potential.[5]

Limitations and Potential Artifacts:

-

Slow Response Time: The response time of DiBAC4(5) is in the order of seconds to minutes, as it relies on the redistribution of the dye across the membrane. This makes it unsuitable for detecting transient, millisecond-scale events like single action potentials.[7][14]

-

Pharmacological Activity: Oxonol dyes have been reported to have pharmacological activity against various ion channels and receptors, which could potentially confound experimental results.[6]

-